2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide
Description
This compound is a purine derivative functionalized with a 3,5-dimethylpyrazole moiety at the 8-position, a methyl group at the 3-position, and a prop-2-en-1-yl (allyl) group at the 7-position. Its synthesis likely involves nucleophilic substitution or cross-coupling reactions, as inferred from analogous purine derivatives (e.g., alkylation of xanthine scaffolds) . The allyl group may confer unique conformational flexibility or reactivity, such as susceptibility to Michael addition, which could influence its pharmacokinetic profile.
Propriétés
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-prop-2-enylpurin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-5-6-21-12-13(18-15(21)23-10(3)7-9(2)19-23)20(4)16(26)22(14(12)25)8-11(17)24/h5,7H,1,6,8H2,2-4H3,(H2,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLRESAXDHFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as imidazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
For instance, imidazole derivatives are known to bind to their targets and modulate their activity, leading to various downstream effects.
Biochemical Pathways
For example, imidazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Activité Biologique
The compound 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide is a synthetic organic molecule that belongs to the purine derivative class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrazole ring and a purine scaffold. The presence of various functional groups contributes to its biological activity.
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been tested against various bacterial strains and fungi. In particular, compounds in this class have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, suggesting that the compound may possess similar activity .
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone . This suggests that 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide may also exhibit similar anti-inflammatory properties.
Antitumor Activity
Several studies have investigated the antitumor potential of pyrazole derivatives. For example, compounds similar to our target compound have shown promising results in inhibiting tumor cell proliferation in vitro. They act through mechanisms such as inducing apoptosis in cancer cells and inhibiting angiogenesis . The specific mechanisms for the compound's antitumor activity remain an area for further research.
The biological activity of 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : It may bind to specific cellular receptors that modulate signaling pathways related to inflammation and cell growth.
- Nucleic Acid Interaction : The structure allows for potential intercalation with DNA or RNA, affecting gene expression and cellular function.
Case Studies
Case Study 1: Antimicrobial Activity
A study tested various pyrazole derivatives against bacterial strains including Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial activity at concentrations lower than traditional antibiotics .
Case Study 2: Anti-inflammatory Activity
In a comparative study involving several pyrazole compounds, one derivative demonstrated over 80% inhibition of IL-6 production in macrophages at a concentration of 10 µM. This highlights the potential of these compounds in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide relative to other compounds with similar structures:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| Compound A | Moderate | High | Moderate |
| Compound B | High | Moderate | High |
| Target Compound | Unknown | Potentially High | Unknown |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Analogous Purine Derivatives
Compound A : 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Key Differences :
- Substituents : Lacks the 7-allyl group but has a 7-methyl group.
- Implications : The allyl group in the target compound may enhance lipophilicity (logP) and alter binding kinetics due to steric effects. Methyl groups at both 3 and 7 positions in Compound A likely reduce metabolic oxidation compared to the allyl group.
Compound B : (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
- Key Differences: Core Structure: Replaces the purine scaffold with a pyridine-indazole hybrid. Functional Groups: Difluoromethyl pyrazole and sulfonyl groups improve metabolic stability and target affinity. Bioactivity: The fluorinated analog in Compound B is optimized for kinase inhibition (e.g., JAK/STAT pathways), whereas the target compound’s purine core suggests adenosine receptor modulation .
Pyrazole-Containing Heterocycles
Compound C: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Key Differences: Scaffold: Thiophene-pyrazole hybrid vs. purine-pyrazole.
Compound D: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
- Key Differences :
Structural and Functional Data Comparison
Research Findings and Mechanistic Insights
- However, in vitro assays are needed to confirm binding affinity.
- Compound B: Fluorination at pyrazole positions reduces CYP450-mediated metabolism, as shown in hepatic microsome studies (t1/2 > 6 hours vs. 2 hours for non-fluorinated analogs) .
- Compound C : Demonstrated MIC values of 2–4 µg/mL against S. aureus, attributed to thiophene’s electron-deficient aromatic system disrupting bacterial membranes .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer : The compound likely requires multi-step organic synthesis involving pyrazole and purine intermediates. A plausible route involves:
- Step 1 : Alkylation of a pyrazole precursor (e.g., 3,5-dimethyl-1H-pyrazole) with a propargyl group under controlled pH and temperature to introduce the prop-2-en-1-yl moiety .
- Step 2 : Coupling the modified pyrazole with a purine scaffold via nucleophilic substitution, followed by acetamide functionalization using chloroacetamide derivatives .
- Critical Parameters : Reaction temperature (60–80°C), solvent choice (e.g., aqueous-alcohol medium for solubility), and catalyst selection (e.g., triethylamine for deprotonation) to optimize yield .
Q. How can researchers confirm the structural identity and purity of the synthesized compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves proton environments (e.g., pyrazole CH3 groups at δ ~2.5 ppm; purine C=O signals near δ ~160 ppm) .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by peak integration) .
- Elemental Analysis : Confirms stoichiometry (C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) optimize reaction pathways or predict physicochemical properties?
Methodological Answer :
- Process Simulation : Use COMSOL to model heat/mass transfer in batch reactors, identifying temperature gradients that affect yield .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) and solubility via solvation-free energy calculations .
- Machine Learning : Train models on existing purine/pyrazole reaction datasets to predict optimal solvent-catalyst combinations .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., solubility vs. bioavailability)?
Methodological Answer :
- SwissADME Analysis : Compute lipophilicity (LogP), topological polar surface area (TPSA), and drug-likeness scores. For example, a high TPSA (>140 Ų) may explain poor membrane permeability despite good aqueous solubility .
- In Silico Adjustments : Modify the prop-2-en-1-yl group to reduce steric hindrance or introduce hydrogen-bond donors to enhance bioavailability .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., adenosine receptor) and measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
- Mutagenesis Studies : Identify critical residues in the target’s active site by correlating binding affinity changes with point mutations .
Experimental Design & Data Analysis
Q. How to design a robust experimental protocol for studying metabolic stability?
Methodological Answer :
- In Vitro Microsomal Assay : Incubate the compound with liver microsomes (human/rat), monitor depletion via LC-MS/MS, and calculate half-life (t1/2) .
- Control Variables : Include positive controls (e.g., verapamil for CYP3A4 activity) and adjust NADPH concentration to mimic physiological conditions .
Q. What statistical methods validate reproducibility in synthetic yield across batches?
Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify significant factors via ANOVA .
- Quality Control Charts : Plot batch yields over time; apply Western Electric Rules to detect systemic deviations .
Mechanistic & Theoretical Frameworks
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic environments?
Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic regions) using Gaussian or ORCA software. The purine C=O groups may act as electron-deficient centers for nucleophilic attack .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated analogs to confirm rate-determining steps (e.g., proton transfer vs. bond formation) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
